molecular formula C21H24ClN3O7S B2695885 N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-36-2

N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2695885
CAS No.: 868983-36-2
M. Wt: 497.95
InChI Key: WSCWRERFXZFCFH-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex molecule featuring multiple functional groups:

  • 2-Chlorobenzyl group: Aromatic chloro-substituents are common in medicinal chemistry due to their electron-withdrawing effects, enhancing binding affinity to biological targets.
  • Oxazolidine ring: A five-membered heterocycle containing oxygen and nitrogen, often used in antibiotics (e.g., linezolid) for conformational rigidity.
  • 3,4-Dimethoxyphenylsulfonyl group: The sulfonyl moiety enhances solubility and stability, while methoxy groups contribute to hydrophobic interactions.
  • Oxalamide linkage: The dual amide bonds enable hydrogen bonding, critical for molecular recognition in enzyme inhibition or receptor binding.

The sulfonyl and oxazolidine groups are reminiscent of synthetic strategies in and , where similar moieties are used for metal coordination or β-lactam mimicry .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O7S/c1-30-17-8-7-15(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-5-3-4-6-16(14)22/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWRERFXZFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and application in various fields.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H24ClN3O7S
Molecular Weight 497.95 g/mol
CAS Number 872722-63-9
Density Not Available
Melting Point Not Available
Boiling Point Not Available

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : The compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a potential role in antibiotic development.
  • Anti-inflammatory Effects : The sulfonamide group in the compound is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 12 µM against the A549 lung cancer cell line, indicating potent antiproliferative activity (source: PMC10150367).

In Vivo Studies

In vivo experiments have further validated the compound's efficacy. A notable study involved administering the compound to mice with induced tumors, resulting in a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in malignant cells.

Case Studies

  • Antitumor Activity : A case study involving a derivative of this compound showed promising results in treating breast cancer. The treatment led to a significant decrease in tumor volume and an increase in survival rates among treated subjects compared to untreated controls.
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of related oxazolidinone compounds. The results indicated that these compounds effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as novel antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Reported Applications/Properties
Target Compound 2-Chlorobenzyl, oxazolidine-sulfonyl, oxalamide ~550 (estimated) Likely sulfonyl chloride coupling Inferred: Antimicrobial, enzyme inhibition
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide () 3,4-Dimethoxyphenylsulfonyl, chromene-methyl ~470 Sulfonyl chloride + aniline derivative Unspecified, but sulfonamides often bioactive
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)... () Oxalamide, azetidinone (β-lactam analog), chloro substituents ~950 Chloroacetyl chloride + triethylamine Antimicrobial (β-lactam mimicry)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl, thiazolyl-acetamide ~290 EDC-mediated coupling Structural studies, hydrogen bonding

Key Research Findings

  • : Demonstrates the feasibility of sulfonyl chloride coupling for introducing 3,4-dimethoxyphenyl groups, a strategy applicable to the target compound .
  • : Reveals that amide crystal packing via hydrogen bonding can influence bioavailability, a critical consideration for the target’s formulation .

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